![molecular formula C20H16 B135130 2,9-Dimethylbenz[a]anthracene CAS No. 572-89-4](/img/structure/B135130.png)
2,9-Dimethylbenz[a]anthracene
Overview
Description
2,9-Dimethylbenz[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C20H16. It is a derivative of benz[a]anthracene, characterized by the presence of two methyl groups at the 2 and 9 positions. This compound is known for its significant role in scientific research, particularly in the study of carcinogenesis and mutagenesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dimethylbenz[a]anthracene typically involves the alkylation of benz[a]anthracene. One common method is the Friedel-Crafts alkylation, where benz[a]anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2,9-Dimethylbenz[a]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where the methyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Scientific Research Applications
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Carcinogenesis Studies
- DMBA is widely employed in animal models to study the mechanisms of tumor initiation and promotion. It serves as a model compound for understanding the biochemical pathways leading to cancer development.
-
DNA Adduct Formation
- Research has shown that DMBA can form DNA adducts, which are critical in studying mutagenesis and the cellular response to DNA damage. The compound's metabolic activation leads to the formation of reactive intermediates that bind to DNA, causing mutations.
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Ovarian Toxicity Research
- Studies have indicated that DMBA exposure can lead to ovarian toxicity, affecting follicle development and overall reproductive health. For instance, research on obese mice revealed that DMBA exposure altered ovarian response and DNA repair mechanisms, highlighting its impact on reproductive toxicity .
- Breast Cancer Models
- Topical Application Studies
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Ovarian Response to DMBA in Obesity
- A study investigated how obesity affects ovarian response to DMBA exposure. Results showed increased primary follicle numbers but decreased uterine weights in obese mice treated with DMBA, suggesting an altered reproductive response due to obesity .
Case Study 2: Breast Cancer Induction
Mechanism of Action
The mechanism of action of 2,9-Dimethylbenz[a]anthracene involves its metabolic activation to form reactive intermediates that can bind to DNA, leading to mutations and cancer. The primary molecular targets are the DNA bases, where the compound forms covalent adducts. This process is mediated by enzymes such as cytochrome P450, which convert the compound into its active form. The resulting DNA adducts can cause errors during DNA replication, ultimately leading to carcinogenesis.
Comparison with Similar Compounds
7,12-Dimethylbenz[a]anthracene: Known for its potent carcinogenic properties and used in similar research applications.
Benzo[a]pyrene: Another well-known carcinogen, often studied for its environmental impact and role in cancer development.
Biological Activity
2,9-Dimethylbenz[a]anthracene (2,9-DMBA) is a polycyclic aromatic hydrocarbon (PAH) recognized for its significant biological activity, particularly its carcinogenic and mutagenic properties. This article explores the mechanisms of action, metabolic pathways, and related case studies that highlight the biological implications of this compound.
Chemical Structure and Properties
2,9-DMBA has a molecular formula of and is characterized by its complex structure consisting of multiple fused aromatic rings. It appears as a yellow to greenish-yellow crystalline solid or fine powder. The methyl substitutions at the 2 and 9 positions are crucial for its biological reactivity and toxicity.
Mechanisms of Carcinogenicity
The primary biological activity of 2,9-DMBA is attributed to its ability to form reactive metabolites that interact with DNA, leading to mutagenic effects. The compound's carcinogenic potential has been demonstrated in various animal models:
- Tumor Induction : In studies involving female Sprague-Dawley rats, a single intragastric dose of 2,9-DMBA was sufficient to induce mammary adenocarcinoma, showcasing its potency compared to other PAHs like benzo[a]pyrene which require multiple doses for similar effects .
- Cytotoxic Damage : Research indicates that 2,9-DMBA can cause significant cytotoxic damage to cellular structures, contributing to its tumorigenic properties.
Metabolic Pathways
The metabolism of 2,9-DMBA involves several enzymatic transformations that lead to the formation of reactive intermediates. These metabolites can covalently bind to DNA, thereby causing mutations. The metabolic pathways are essential for understanding the compound's toxicity:
- Phase I Metabolism : Enzymes such as cytochrome P450 play a critical role in converting 2,9-DMBA into more reactive forms.
- Phase II Metabolism : Conjugation reactions may occur, which can either detoxify the metabolites or sometimes create more potent carcinogens.
Tumor Promotion in Animal Models
- Mammary Carcinogenesis in Rats :
- Skin Tumor Initiation :
Comparative Analysis with Related Compounds
To better understand the biological activity of 2,9-DMBA, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Benz[a]anthracene | Base structure without methyl groups | Known carcinogen; serves as a reference |
7,12-Dimethylbenz[a]anthracene | Methyl groups at 7 and 12 positions | Potent carcinogen; widely studied |
3-Methylcholanthrene | Methyl group at position 3 | Induces tumors; used in toxicology |
1,2,3,4-Tetrahydro-7,12-dimethylbenz[a]anthracene | Reduced A-ring structure | Substantial tumor-initiating activity |
Properties
IUPAC Name |
2,9-dimethylbenzo[a]anthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-13-4-6-16-12-20-17(11-18(16)9-13)8-7-15-5-3-14(2)10-19(15)20/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJUFRYWSUPNBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C3C(=C2)C=CC4=C3C=C(C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073911 | |
Record name | 2,9-Dimethylbenz[a]anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
572-89-4 | |
Record name | Benzo(a)anthracene, 2,9-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,9-Dimethylbenz[a]anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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